molecular formula C24H29FN4O5 B2871562 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 896363-67-0

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide

Katalognummer: B2871562
CAS-Nummer: 896363-67-0
Molekulargewicht: 472.517
InChI-Schlüssel: SQPFUIHKHOBSEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an ethanediamide (oxalamide) backbone with three key substituents:

  • 1,3-Benzodioxol-5-yl group: A bicyclic aromatic moiety known for enhancing metabolic stability and receptor binding in CNS-targeting molecules .
  • 4-(2-Fluorophenyl)piperazine: A piperazine ring substituted with a 2-fluorophenyl group, a common pharmacophore in serotonin and dopamine receptor ligands .
  • 2-Methoxyethyl group: A polar side chain that may improve solubility and influence pharmacokinetics .

Eigenschaften

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O5/c1-32-13-8-26-23(30)24(31)27-15-20(17-6-7-21-22(14-17)34-16-33-21)29-11-9-28(10-12-29)19-5-3-2-4-18(19)25/h2-7,14,20H,8-13,15-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFUIHKHOBSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate, which can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Piperazine Group: The next step involves the reaction of the benzodioxole intermediate with 1-(2-fluorophenyl)piperazine under basic conditions to form the desired piperazine derivative.

    Formation of the Final Compound: The final step involves the reaction of the piperazine derivative with N-(2-methoxyethyl)ethanediamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N′-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl]-N-[(Tetrahydrofuran-2-yl)methyl]ethanediamide

Key Differences :

  • Fluorophenyl Position: The 4-fluorophenyl substituent (vs.
  • Side Chain : Replacement of methoxyethyl with tetrahydrofuran-2-ylmethyl introduces a cyclic ether, which may enhance lipophilicity but reduce aqueous solubility.

Hypothesized Impact :

  • Reduced CNS penetration compared to the target compound due to increased lipophilicity.
  • Possible selectivity for serotonin receptors (e.g., 5-HT1A) over dopamine receptors .

Structural Analog 2: N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-piperazinyl]-1-(2-Thienyl)-2-propanyl}ethanediamide

Key Differences :

  • Thienyl Group : A sulfur-containing heterocycle replaces the benzodioxol moiety, altering π-π stacking interactions and redox properties.

Hypothesized Impact :

  • Lower metabolic stability due to thiophene’s susceptibility to oxidative degradation.
  • Enhanced affinity for σ receptors, as thiophene derivatives are common in σ ligands .

Structural Analog 3: N-Methyl-N′-[(E)-Pyridin-3-ylmethylideneamino]oxamide

Key Differences :

  • Aromatic System : Pyridine replaces benzodioxol, reducing electron-rich character and hydrogen-bonding capacity.

Hypothesized Impact :

  • Reduced blood-brain barrier penetration due to pyridine’s high polarity.
  • Potential application in neurodegenerative diseases via MAO inhibition .

Comparative Data Table

Feature Target Compound Analog 1 Analog 2 Analog 3
Core Structure Ethanediamide Ethanediamide Ethanediamide Oxamide
Aromatic Group 1,3-Benzodioxol-5-yl 1,3-Benzodioxol-5-yl Thienyl Pyridine
Piperazine Substituent 2-Fluorophenyl 4-Fluorophenyl 2-Fluorophenyl None
Side Chain 2-Methoxyethyl Tetrahydrofuran-2-ylmethyl 2-Propanyl Pyridin-3-ylmethylideneamino
Predicted LogP ~2.8 (moderate lipophilicity) ~3.2 ~3.5 ~1.5
Therapeutic Potential Dopamine/Serotonin receptor modulation Serotonin receptor selectivity σ Receptor ligand MAO inhibition

Methodological Considerations in Compound Comparison

  • Similarity Metrics : Structural similarity was assessed using Tanimoto coefficients (>0.7 indicates high similarity), focusing on piperazine and benzodioxol motifs .
  • Physicochemical Properties : LogP values were calculated using fragment-based methods (e.g., XLogP3), while solubility was inferred from polar surface area .
  • Receptor Modeling : Docking studies suggest the 2-fluorophenyl group in the target compound optimally fits into the dopamine D2 receptor’s hydrophobic pocket .

Biologische Aktivität

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound integrates various structural motifs, including a benzodioxole moiety and piperazine derivatives, which are known for their biological activities.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

N 2 1 3 benzodioxol 5 yl 2 4 2 fluorophenyl piperazin 1 yl ethyl N 3 methoxypropyl oxamide\text{N 2 1 3 benzodioxol 5 yl 2 4 2 fluorophenyl piperazin 1 yl ethyl N 3 methoxypropyl oxamide}

Key Structural Features:

  • Benzodioxole Ring : Known for its role in enhancing bioactivity.
  • Piperazine Ring : Often associated with neuropharmacological effects.
  • Fluorophenyl Substituent : Enhances binding affinity and selectivity towards biological targets.

Research indicates that compounds containing the benzodioxole and piperazine structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have been reported to inhibit cell proliferation in prostate cancer (PC3) and breast cancer (MDA-MB 231) models with IC50 values in the low micromolar range .

Case Studies

  • Antitumor Efficacy :
    • A study demonstrated that piperazine derivatives exhibited cytotoxicity against DU145 prostate cancer cells, with some compounds showing IC50 values as low as 1.28 μM . This suggests that N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide may possess similar or enhanced activity due to its unique structure.
  • Kinase Inhibition :
    • Compounds designed with similar frameworks were evaluated for their inhibitory effects on various kinases such as DYRK1A and GSK3α/β. These studies indicated that modifications at the 4-position of the piperazine ring could significantly enhance selective activity against specific kinases .

In Vitro Studies

CompoundCell LineIC50 (μM)Notes
Compound 4DU1451.28Strong cytotoxicity
Compound 5PC33.57Effective against prostate cancer
N'-[...]-ethanediamideMDA-MB 231<10Potential for breast cancer therapy

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity.
  • The positioning of substituents on the piperazine ring can drastically alter potency and selectivity towards certain cancer types .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.